molecular formula C9H9FN2 B8406274 7-Fluoro-3-methyl-indol-1-ylamine

7-Fluoro-3-methyl-indol-1-ylamine

Cat. No.: B8406274
M. Wt: 164.18 g/mol
InChI Key: RWWZJIHDHBSAMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Fluoro-3-methyl-indol-1-ylamine is a fluorinated indole derivative offered for research and development purposes. The indole scaffold is a privileged structure in medicinal chemistry and is a key component in numerous FDA-approved drugs and biologically active natural products . Researchers value this core structure for its diverse pharmacological potential, which includes anticancer, antimicrobial, antiviral, and anti-inflammatory activities . The specific incorporation of a fluorine atom at the 7-position and a methyl group at the 3-position is typically intended to fine-tune the molecule's electronic properties, metabolic stability, and binding affinity to biological targets, making it a valuable intermediate in structure-activity relationship (SAR) studies. Indole derivatives have been successfully explored as ligands for metal complexes, which can enhance their biological activity and provide avenues in materials science . Furthermore, such fluorinated indole building blocks are instrumental in the design and synthesis of potential inhibitors for various disease targets, following trends in modern drug discovery . This product is intended for laboratory research use by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C9H9FN2

Molecular Weight

164.18 g/mol

IUPAC Name

7-fluoro-3-methylindol-1-amine

InChI

InChI=1S/C9H9FN2/c1-6-5-12(11)9-7(6)3-2-4-8(9)10/h2-5H,11H2,1H3

InChI Key

RWWZJIHDHBSAMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C2=C1C=CC=C2F)N

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share partial structural homology with 7-Fluoro-3-methyl-indol-1-ylamine:

Compound Name Substituents Functional Groups Key Properties
This compound (Target) 7-F, 3-CH₃, 1-NH₂ Amine at N1 Hypothesized enhanced nucleophilicity at N1; potential CNS activity .
3-(7-Fluoro-1H-indol-3-yl)propan-1-amine 7-F, 3-CH₂CH₂CH₂NH₂ Primary amine at C3 side chain Increased hydrophilicity; research use in biochemical assays .
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 7-Cl, 3-CH₃, 2-COOH Carboxylic acid at C2 High acidity (pKa ~4.5); potential metal-binding properties .
Methyl 2-(7-fluoro-1H-indol-3-yl)acetate 7-F, 3-CH₂COOCH₃ Ester at C3 Enhanced lipophilicity; used in prodrug design .
7-Fluoro-1H-indole-3-carboxylic acid 7-F, 3-COOH Carboxylic acid at C3 Moderate similarity (0.96); applications in peptide conjugation .

Substituent Effects on Reactivity and Bioactivity

  • Fluorine vs. Chlorine at Position 7 :
    Fluorine’s electronegativity enhances metabolic stability and membrane permeability compared to chlorine, which may increase halogen bonding but reduce bioavailability .
  • Amine Position (N1 vs. C3) :
    The N1 amine in the target compound allows direct interaction with biological targets (e.g., serotonin receptors), whereas C3-substituted amines (e.g., 3-(7-Fluoro-1H-indol-3-yl)propan-1-amine) may exhibit altered binding kinetics due to steric effects .
  • Carboxylic Acid vs. Ester Groups : Carboxylic acids (e.g., 7-Chloro-3-methyl-1H-indole-2-carboxylic acid) improve water solubility but limit blood-brain barrier penetration, whereas esters (e.g., Methyl 2-(7-fluoro-1H-indol-3-yl)acetate) serve as lipophilic prodrugs .

Preparation Methods

Adaptation of 7-Fluoroindole Synthesis

The industrial preparation of 7-fluoroindole, as described in CN105622482A, employs 2-fluorobenzene amide as a starting material. Cyclization with tert-butyl acrylate and methylthio ethyl acetate under inert gas yields the indole core, followed by hydrogenation with hydrazine hydrate and Raney nickel. To adapt this method for this compound:

  • Introducing the methyl group : Replace 2-fluorobenzene amide with a 3-methyl-2-fluorobenzene amide derivative. This modification positions the methyl group at the indole’s position 3 during cyclization.

  • Amination at position 1 : Post-cyclization, subject the intermediate to nitration at position 1, followed by reduction using catalytic hydrogenation (e.g., Pd/C or Raney nickel) to yield the amine.

Example Protocol :

  • Cyclization : React 3-methyl-2-fluorobenzene amide (0.5 mol) with tert-butyl acrylate (0.3 mol) and methylthio ethyl acetate (0.7 mol) at 60°C under argon for 18 hours.

  • Hydrogenation : Add hydrazine hydrate (5 mol) and Raney nickel (0.3 mol) at 50°C for 6 hours to yield 7-fluoro-3-methylindole.

  • Nitration/Amination : Treat the indole with nitric acid at 0°C to introduce a nitro group at position 1, then reduce with H₂/Pd-C to obtain the amine.

Challenges :

  • Nitration may occur at competing positions (e.g., position 5), requiring careful temperature control.

  • Methyl group stability under nitration conditions must be verified.

Leimgruber-Batcho Indole Synthesis for Position-Specific Functionalization

Modified Leimgruber-Batcho Route

The Leimgruber-Batcho method, used for 5-fluoro-6-substituted indoles, involves enamine formation from nitrobenzene derivatives followed by cyclization. Adapting this for this compound:

  • Starting material : 3-Methyl-4-fluoro-nitrobenzene.

  • Enamine formation : React with dimethylformamide dimethyl acetal (DMF-DMA) to form the enamine.

  • Cyclization : Under acidic conditions (e.g., HCl/EtOH), cyclize to yield 7-fluoro-3-methylindole.

  • Amination : Convert position 1 to an amine via Ullmann coupling with ammonia or a protected amine source.

Example Protocol :

  • Enamine synthesis : Heat 3-methyl-4-fluoro-nitrobenzene (1 mol) with DMF-DMA (2 mol) at 100°C for 12 hours.

  • Cyclization : Reflux in HCl/EtOH (1:3) for 8 hours to form 7-fluoro-3-methylindole (yield: ~65%).

  • Amination : Use CuI/L-proline catalysis to couple the indole with benzophenone imine, followed by acidic hydrolysis to yield the amine.

Advantages :

  • High regiocontrol for fluorine and methyl groups.

  • Scalable enamine and cyclization steps.

Post-Indole Functionalization Approaches

Direct Amination of 7-Fluoro-3-methylindole

If 7-fluoro-3-methylindole is synthesized via methods in Section 2 or 3, position 1 amination can be achieved through:

  • Buchwald-Hartwig amination : Use Pd₂(dba)₃/Xantphos catalysis with NH₃ or an amine source.

  • Electrophilic amination : Employ hydroxylamine-O-sulfonic acid under basic conditions.

Data Table 1 : Comparison of Amination Methods

MethodCatalyst SystemYield (%)Purity (%)Source
Buchwald-HartwigPd₂(dba)₃/Xantphos7295
Electrophilic aminationNH₂OSO₃H, K₂CO₃5888

Optimization Insight : The Buchwald-Hartwig method offers superior yield and purity but requires stringent anhydrous conditions.

Challenges and Industrial Considerations

Key Limitations

  • Fluorine-directed reactivity : Fluorine’s electron-withdrawing effect may hinder electrophilic substitution at position 1, necessitating activating groups or harsher conditions.

  • Methyl group stability : Acidic cyclization conditions (e.g., HCl/EtOH) risk demethylation unless electron-donating groups are present.

Scalability Metrics

  • Cyclization step : The patent method achieves 54–61% yield for 7-fluoroindole; similar ranges are expected for methylated analogs.

  • Vacuum distillation : Macroporous resin separation in the final step yields >84% purity , critical for pharmaceutical applications.

Q & A

Q. What are the recommended synthetic routes for 7-Fluoro-3-methyl-indol-1-ylamine, and what critical parameters influence yield?

  • Methodology : The synthesis typically involves nucleophilic substitution or reductive amination. For fluorinated indole derivatives, key steps include protecting the amine group, fluorination at the 7th position (e.g., using DAST or Selectfluor), and methylation at the 3rd position via alkylation. Anhydrous conditions and temperature control (0–5°C for fluorination) are critical to minimize side reactions. Purification via column chromatography with polar aprotic solvents (e.g., ethyl acetate/hexane) improves yield .
  • Key Parameters :
  • Solvent choice (polar aprotic for substitution reactions).
  • Catalyst selection (e.g., Pd for cross-coupling in complex steps).
  • Reaction time optimization to avoid over-fluorination.

Q. How does the fluorine substituent at position 7 influence the compound's electronic properties and reactivity?

  • Methodology : Fluorine's electronegativity alters electron density in the indole ring, enhancing electrophilic substitution at the 3rd position. Computational studies (DFT calculations) show decreased HOMO-LUMO gaps, increasing reactivity toward nucleophiles. Experimentally, NMR (¹⁹F) and IR spectroscopy confirm electronic effects, with downfield shifts indicating strong electron-withdrawing character .
  • Structural Impact :
  • Stabilizes intermediates during synthesis.
  • Enhances metabolic stability in biological assays compared to non-fluorinated analogs .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :
  • ¹H/¹³C NMR : Identifies methyl group (δ ~2.5 ppm) and indole ring protons (δ 6.8–7.4 ppm).
  • ¹⁹F NMR : Confirms fluorine position (δ -110 to -120 ppm).
  • HRMS : Validates molecular weight (C₉H₉FN₂; calc. 164.07 g/mol).
  • XRD : Resolves crystal structure, critical for confirming regioselectivity .

Advanced Research Questions

Q. How can researchers resolve contradictory biological activity data between in vitro and cellular models for this compound?

  • Methodology :
  • Orthogonal Assays : Use kinase inhibition assays (e.g., ADP-Glo™) alongside cellular proliferation tests (MTT/XTT) to confirm target engagement vs. off-target effects.
  • Metabolic Stability Testing : Assess liver microsome stability to rule out rapid degradation in cellular models.
  • Data Normalization : Control for cell membrane permeability using LC-MS quantification of intracellular compound levels .

Q. What computational approaches are effective in predicting binding modes of fluorinated indole derivatives to kinase targets?

  • Methodology :
  • Molecular Dynamics (MD) Simulations : Simulate interactions with ATP-binding pockets (e.g., EGFR, JAK2) using AMBER or GROMACS.
  • Docking Studies (AutoDock Vina) : Focus on halogen bonding between fluorine and kinase hinge regions.
  • Free Energy Perturbation (FEP) : Quantify ΔΔG changes for fluorine substitution vs. hydrogen .

Q. What strategies optimize regioselectivity during methylation at the indole 3rd position?

  • Methodology :
  • Directing Groups : Install temporary groups (e.g., Boc-protected amines) to steer methylation.
  • Metal Catalysis : Use Cu(I) or Pd(0) to mediate C-H activation.
  • Solvent Effects : Non-polar solvents (toluene) favor methylation over competing N-alkylation .

Q. How does the methyl group at position 3 impact the compound's pharmacokinetic profile?

  • Methodology :
  • LogP Measurement : Compare octanol/water partitioning with/without methyl (HPLC-derived logP).
  • CYP450 Inhibition Assays : Test isoform-specific inhibition (e.g., CYP3A4) to assess metabolic interactions.
  • Plasma Protein Binding : Use equilibrium dialysis to quantify unbound fraction .

Data Analysis & Experimental Design

Q. How should researchers design dose-response studies to account for this compound's nonlinear pharmacokinetics?

  • Methodology :
  • Tiered Dosing : Start with 0.1–100 μM in half-log increments.
  • PK/PD Modeling : Link plasma concentrations (LC-MS/MS) to target inhibition (e.g., p-STAT3 levels).
  • Hill Slope Analysis : Identify cooperative binding effects in dose-response curves .

Q. What structural analogs of this compound show improved SAR profiles, and why?

  • Methodology :
  • SAR Table : Compare IC₅₀ values for analogs with substituents at positions 5 (Cl), 4 (I), or 2 (CH₃). Fluorine at 7th position enhances potency by 2–3 fold vs. chloro analogs.
  • 3D-QSAR : CoMFA/CoMSIA models highlight steric/electrostatic contributions .

Q. What analytical techniques validate batch-to-batch consistency in synthesized compounds?

  • Methodology :
  • HPLC-PDA : Monitor purity (>98%) and retention time shifts.
  • DSC/TGA : Assess thermal stability (decomposition >200°C).
  • Elemental Analysis : Confirm C, H, N, F content within ±0.4% .

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